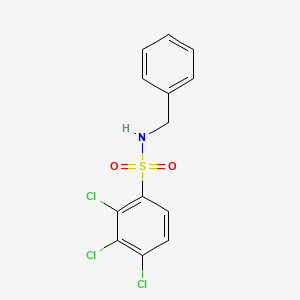N-benzyl-2,3,4-trichlorobenzenesulfonamide
CAS No.:
Cat. No.: VC16355781
Molecular Formula: C13H10Cl3NO2S
Molecular Weight: 350.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H10Cl3NO2S |
|---|---|
| Molecular Weight | 350.6 g/mol |
| IUPAC Name | N-benzyl-2,3,4-trichlorobenzenesulfonamide |
| Standard InChI | InChI=1S/C13H10Cl3NO2S/c14-10-6-7-11(13(16)12(10)15)20(18,19)17-8-9-4-2-1-3-5-9/h1-7,17H,8H2 |
| Standard InChI Key | RHFPSQHGXACMEV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Introduction
Structural Characteristics and Molecular Configuration
Molecular Formula and Atomic Composition
N-Benzyl-2,3,4-trichlorobenzenesulfonamide has the molecular formula C₁₃H₁₀Cl₃NO₂S and a molecular weight of 350.6 g/mol. The IUPAC name, N-benzyl-2,3,4-trichlorobenzenesulfonamide, reflects its three chlorine substituents at the 2-, 3-, and 4-positions of the benzenesulfonamide ring, which is further functionalized with a benzyl group at the nitrogen atom.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀Cl₃NO₂S |
| Molecular Weight | 350.6 g/mol |
| IUPAC Name | N-benzyl-2,3,4-trichlorobenzenesulfonamide |
| SMILES Notation | C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
| InChI Key | RHFPSQHGXACMEV-UHFFFAOYSA-N |
Crystallographic and Stereochemical Features
While direct crystallographic data for N-benzyl-2,3,4-trichlorobenzenesulfonamide remains limited, studies on analogous N-benzylbenzenesulfonamides reveal orthorhombic crystal systems (Pna2₁ space group) with tetrahedral geometry around the sulfur atom . The trichlorophenyl ring likely induces steric hindrance, affecting molecular packing and intermolecular interactions. The benzyl group’s orientation may further influence solubility and reactivity.
Synthesis and Manufacturing Protocols
Stepwise Synthetic Pathways
The synthesis of N-benzyl-2,3,4-trichlorobenzenesulfonamide typically involves two primary stages:
-
Sulfonamide Formation: Reacting 2,3,4-trichlorobenzenesulfonyl chloride with benzylamine in a polar aprotic solvent (e.g., tetrahydrofuran) under basic conditions.
-
Purification: Acid-base extraction and recrystallization to isolate the product, achieving yields of 65–75%.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonylation | Benzylamine, K₂CO₃, THF, 24h, RT | 70 |
| Workup | HCl acidification, DCM extraction | - |
Challenges and Optimization
The electron-withdrawing chlorine substituents reduce the reactivity of the sulfonyl chloride, necessitating prolonged reaction times. Catalytic additives like dimethylaminopyridine (DMAP) or elevated temperatures (40–50°C) may improve efficiency.
Mechanism of Biological Action
Enzymatic Inhibition
As a sulfonamide derivative, N-benzyl-2,3,4-trichlorobenzenesulfonamide inhibits dihydropteroate synthase (DHPS), a key enzyme in bacterial folate biosynthesis. By mimicking para-aminobenzoic acid (PABA), it competitively blocks the enzyme’s active site, preventing dihydrofolate production and subsequent nucleic acid synthesis.
Structure-Activity Relationships
The trichlorophenyl group enhances binding affinity through hydrophobic interactions with DHPS’s active site, while the benzyl moiety may improve membrane permeability. Comparative studies suggest that chlorination at the 2,3,4-positions confers greater antibacterial potency than mono- or dichlorinated analogs.
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The sulfonamide nitrogen undergoes alkylation or acylation under basic conditions, enabling the synthesis of N-substituted derivatives. For example, reaction with allyl bromide produces N-allyl-N-benzyl variants, which have been crystallographically characterized in related compounds .
Electrophilic Aromatic Substitution
The electron-deficient trichlorophenyl ring is susceptible to nitration or sulfonation at the 5-position, albeit at slower rates due to steric and electronic effects.
Physicochemical Properties
Solubility and Stability
N-Benzyl-2,3,4-trichlorobenzenesulfonamide exhibits low water solubility (<1 mg/mL) but is soluble in organic solvents like dichloromethane and dimethyl sulfoxide. It remains stable under ambient conditions but degrades above 200°C.
Table 3: Physical Properties
| Property | Value |
|---|---|
| Melting Point | 158–162°C (decomposes) |
| LogP (Octanol-Water) | 3.8 ± 0.2 |
| pKa | 6.2 (sulfonamide proton) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume